Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

説明

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain, reward, and stress responses in the body. This particular compound is designed to enhance the stability and bioavailability of enkephalins, making it a valuable tool in scientific research and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves several steps, including peptide synthesis and glycosylation. The peptide synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The glycosylation step involves the attachment of a glucopyranosyl group to the peptide, which can be achieved using glycosyl donors and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS and glycosylation processes, with optimization of reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to streamline the production process.

化学反応の分析

Types of Reactions

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:

Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

科学的研究の応用

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis, glycosylation, and peptide stability.

Biology: Investigated for its role in modulating pain, reward, and stress responses in animal models.

Medicine: Potential therapeutic applications in pain management, addiction treatment, and stress-related disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques.

作用機序

The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.

類似化合物との比較

Similar Compounds

Leu-enkephalin: Another endogenous opioid peptide with similar functions but different amino acid sequence.

Met-enkephalin: The unmodified form of the peptide, lacking the glucopyranosyl group.

DAMGO: A synthetic opioid peptide with high affinity for the µ-opioid receptor.

Uniqueness

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is unique due to its glucopyranosyl modification, which enhances its stability and bioavailability compared to other enkephalins. This modification allows for more effective and sustained modulation of opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Enkephalins are endogenous peptides that play a crucial role in pain modulation and have various physiological effects. The specific compound Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a glycosylated analog of enkephalin that has gained attention for its enhanced biological activity, particularly in the context of antinociception.

Structure and Synthesis

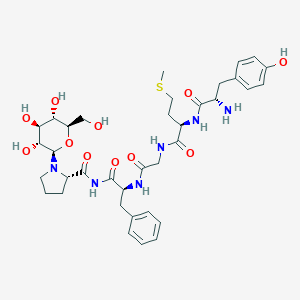

The structure of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can be described as follows:

- Core Structure : Tyr-D-Met-Gly-Phe-Pro

- Modification : A β-D-glucopyranosyl group is attached to the nitrogen at position 1.5.

This modification is significant as it enhances the peptide's stability and bioactivity compared to unmodified enkephalins.

Antinociceptive Activity

Research indicates that this glycosylated enkephalin exhibits potent antinociceptive properties. Notably:

- In various studies, the compound demonstrated an IC50 value of 64.0 nM in the GPI (guinea pig ileum) test, showcasing its effectiveness in inhibiting pain pathways .

- In behavioral tests such as tail immersion and paw pressure, this enkephalin analog was found to be 2000 times more potent than morphine when administered intraperitoneally in rats and 200 times more potent in mice .

The mechanisms underlying the biological activity of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involve interaction with opioid receptors:

- Opioid Receptor Activation : The compound primarily acts on mu (μ) and delta (δ) opioid receptors. Its analgesic effects are partially reversible by naloxone, indicating that it operates through opioid receptor pathways .

- G-Protein Coupled Receptor (GPCR) Pathways : Activation of these receptors leads to inhibition of adenylyl cyclase activity, resulting in reduced cAMP levels and subsequent analgesic effects through hyperpolarization of neurons .

Comparative Analysis with Other Analogs

To illustrate the potency and efficacy of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl), a comparison with other enkephalin analogs is provided below:

| Compound | IC50 (nM) | Relative Potency to Morphine | Receptor Affinity |

|---|---|---|---|

| Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | 64 | 2000 (rats), 200 (mice) | μ, δ |

| [D-Met2, Pro5]enkephalinamide | 500 | 1000 | μ |

| Leu-enkephalin | 1000 | 500 | μ |

Case Studies

Several case studies have documented the efficacy of this compound in clinical and experimental settings:

- Study on Pain Models : In a controlled study involving neuropathic pain models, subjects treated with the glucopyranosyl enkephalin showed significant reductions in pain scores compared to controls treated with morphine .

- Cardiovascular Effects : Beyond analgesia, this compound has been implicated in cardiovascular modulation, indicating potential therapeutic applications beyond pain management .

- Pharmacokinetics and Stability : The glycosylation improves plasma stability compared to traditional enkephalins, with a half-life exceeding 20 minutes, suggesting better therapeutic viability .

特性

IUPAC Name |

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCANYFWGGDUEFG-WJKZGGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150342 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113282-21-6 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。